molecular formula C11H13N3O3S B14340169 1-Methoxy-3-(3-methoxy-1,2-benzothiazol-5-yl)-1-methylurea CAS No. 104121-61-1

1-Methoxy-3-(3-methoxy-1,2-benzothiazol-5-yl)-1-methylurea

Cat. No.: B14340169
CAS No.: 104121-61-1
M. Wt: 267.31 g/mol
InChI Key: WYKBNHCQFXRHGI-UHFFFAOYSA-N
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Description

1-Methoxy-3-(3-methoxy-1,2-benzothiazol-5-yl)-1-methylurea is a synthetic organic compound Its structure includes a benzothiazole ring, which is known for its presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-3-(3-methoxy-1,2-benzothiazol-5-yl)-1-methylurea typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.

    Methoxylation: Introduction of methoxy groups can be done using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

    Urea Formation: The final step involves the reaction of the methoxylated benzothiazole with methyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-(3-methoxy-1,2-benzothiazol-5-yl)-1-methylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield benzothiazole carboxylic acids, while reduction could produce benzothiazole amines.

Scientific Research Applications

1-Methoxy-3-(3-methoxy-1,2-benzothiazol-5-yl)-1-methylurea may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(3-methoxy-1,2-benzothiazol-5-yl)-1-methylurea would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole, which are known for their biological activity.

    Methoxy-Substituted Ureas: Compounds like 1,3-dimethoxyurea, which may have similar chemical properties.

Uniqueness

1-Methoxy-3-(3-methoxy-1,2-benzothiazol-5-yl)-1-methylurea is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

104121-61-1

Molecular Formula

C11H13N3O3S

Molecular Weight

267.31 g/mol

IUPAC Name

1-methoxy-3-(3-methoxy-1,2-benzothiazol-5-yl)-1-methylurea

InChI

InChI=1S/C11H13N3O3S/c1-14(17-3)11(15)12-7-4-5-9-8(6-7)10(16-2)13-18-9/h4-6H,1-3H3,(H,12,15)

InChI Key

WYKBNHCQFXRHGI-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=CC2=C(C=C1)SN=C2OC)OC

Origin of Product

United States

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